1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
CAS No.: 1152684-24-6
Cat. No.: VC2810128
Molecular Formula: C9H5F5O
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152684-24-6 |
|---|---|
| Molecular Formula | C9H5F5O |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one |
| Standard InChI | InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 |
| Standard InChI Key | AYYRSWNVHYPHPM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is an organic compound with five fluorine atoms strategically positioned within its molecular framework. The compound is registered with CAS number 1152684-24-6 and possesses a molecular weight of 224.13 g/mol. This fluorinated ketone combines aromatic and aliphatic structural elements, creating a unique chemical entity with distinctive properties.
Chemical Properties
The compound features a molecular formula of C9H5F5O, containing nine carbon atoms, five hydrogen atoms, five fluorine atoms, and one oxygen atom. The presence of multiple fluorine atoms, particularly the trifluoromethyl group and the difluorophenyl moiety, significantly influences the compound's electronic distribution, reactivity, and physical properties.
Table 1: Key Chemical Properties of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
| Property | Value |
|---|---|
| CAS Number | 1152684-24-6 |
| IUPAC Name | 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one |
| Molecular Formula | C9H5F5O |
| Molecular Weight | 224.13 g/mol |
| Standard InChI | InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14 |
Structural Features
The molecular architecture of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one consists of three principal components:
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A 2,5-difluorophenyl ring serving as the aromatic component
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A carbonyl (ketone) group connecting the aromatic and aliphatic regions
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A trifluoromethyl-terminated propanone chain
The fluorine atoms at positions 2 and 5 on the phenyl ring create a unique electronic environment, while the trifluoromethyl group (-CF3) introduces strong electron-withdrawing effects to the propanone chain. These structural features contribute to the compound's distinctive chemical behavior and potential reactivity patterns.
Synthesis and Preparation Methodologies
Synthetic Routes
The preparation of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be achieved through various organic synthesis methods, which may include:
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Friedel-Crafts acylation reactions utilizing 1,4-difluorobenzene and appropriate trifluoroacetic derivatives
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Organometallic coupling approaches employing metallated difluorobenzene and trifluoroacetyl precursors
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Directed functionalization of fluorinated aromatic compounds followed by side chain elaboration
These synthetic methodologies would require precise control of reaction conditions to ensure regioselectivity and optimize yield. The specific protocols would likely involve specialized reagents capable of introducing and maintaining the fluorine-containing functional groups.
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Several compounds share structural similarities with 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, differing primarily in the substitution pattern on the phenyl ring or the functional group attached to the fluorinated propyl chain. Notable structural analogues include:
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2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine: Features an amine group instead of a ketone and displays a different fluorine substitution pattern on the phenyl ring (3,5- versus 2,5-)
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1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one: Maintains the same trifluoropropanone backbone but replaces the fluorine atoms on the phenyl ring with chlorine atoms
Comparative Structural and Chemical Properties
The table below provides a comparative analysis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one and its structural analogues:
Table 2: Comparison of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one with Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one | C9H5F5O | 224.13 | Reference compound with 2,5-difluoro substitution and ketone functionality |
| 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine | C9H8F5N | 225.16 | Amine group replaces ketone; 3,5-difluoro substitution pattern |
| 1-(2,5-dichlorophenyl)-3,3,3-trifluoropropan-1-one | C9H5Cl2F3O | 256.97 | Chlorine atoms replace fluorine on phenyl ring |
These structural variations significantly influence the compounds' physicochemical properties, including reactivity, lipophilicity, and potential biological interactions. The positioning of halogen substituents on the phenyl ring affects the electronic distribution within the aromatic system, while the nature of the functional group (ketone versus amine) determines key aspects of chemical reactivity .
Future Research Directions
Current Knowledge Gaps
Based on the available literature, several knowledge gaps regarding 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one remain to be addressed:
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Comprehensive physical property data (solubility parameters, thermal properties, spectroscopic characteristics)
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Detailed synthetic protocols specifically optimized for this compound
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Systematic evaluation of biological activity, if any
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Environmental fate and toxicological profile
Addressing these knowledge gaps would provide a more complete understanding of this fluorinated compound and its potential applications across multiple scientific disciplines.
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